molecular formula C16H15Cl2N3O B1211040 Cgs 17867A CAS No. 102200-24-8

Cgs 17867A

Cat. No.: B1211040
CAS No.: 102200-24-8
M. Wt: 336.2 g/mol
InChI Key: XPOZEMPUASVHEQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group with a hexahydropyrazoloquinolinone core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one hydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 4-chlorobenzaldehyde with a suitable hydrazine derivative to form the pyrazole ring This intermediate is then subjected to cyclization reactions to form the hexahydropyrazoloquinolinone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions include various substituted quinolinone and pyrazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzophenone: Shares the chlorophenyl group but has a different core structure.

    Pyrazoloquinolinone Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one hydrochloride is unique due to its combination of a chlorophenyl group with a hexahydropyrazoloquinolinone core. This unique structure imparts specific chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[4,3-c]quinolin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O.ClH/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20;/h5-9,19H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOZEMPUASVHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=C3C(=C2C1)NN(C3=O)C4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50907196
Record name 2-(4-Chlorophenyl)-1,2,6,7,8,9-hexahydro-3H-pyrazolo[4,3-c]quinolin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102200-24-8
Record name CGS 17867A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102200248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-1,2,6,7,8,9-hexahydro-3H-pyrazolo[4,3-c]quinolin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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